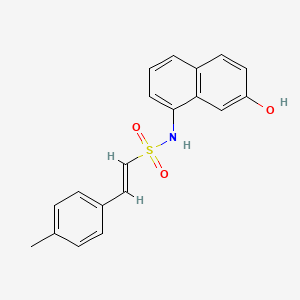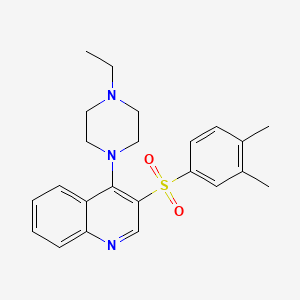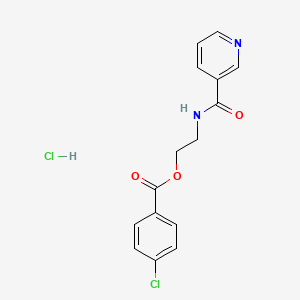![molecular formula C11H14N4O B2398833 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile CAS No. 263761-80-4](/img/structure/B2398833.png)
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile (DMAPCN) is an organic compound with a unique structure and a wide range of applications in scientific research. It is a versatile molecule with a broad range of synthetic, biochemical, and physiological effects.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
3-(Dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile has been instrumental in the synthesis of a variety of heterocyclic compounds. One of its applications includes its reaction with phenylhydrazine, leading to the formation of pyrazole derivatives. This compound also reacts with α-heteroarylamines, leading to the creation of condensed indolylpyrimidines, a new class of meridianine natural product analogs. This is significant in the field of synthetic chemistry, particularly for the development of compounds with potential biological activities (Radwan et al., 2009).
Anti-Estrogenic Properties and Antitumor Activities
The compound has been used to derive novel pyrazole-based heterocycles, which showed promising results in in vivo anti-estrogenic activities. The derivatives were found to be equipotent or superior to the reference drug, letrozole. Additionally, in vitro antitumor screenings against breast and ovarian tumor subpanels revealed significant cytotoxic activities against certain types of tumors by some of the synthesized compounds (Farag et al., 2010).
Development of Antimicrobial Compounds
Research indicates that derivatives synthesized from 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile display considerable antimicrobial properties. The efficiency of growth inhibition for both gram-positive and gram-negative bacteria by these compounds has been documented, presenting a potential for developing new antimicrobial agents (Shaaban, 2008).
Generation of Structurally Diverse Compounds
The compound also serves as a starting material in alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. This versatility is crucial in drug discovery and material science for creating compounds with tailored properties (Roman, 2013).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-5-9(2)15(13-8)11(16)10(6-12)7-14(3)4/h5,7H,1-4H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHNHHQFATQRA-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=CN(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=C/N(C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)






![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)
![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B2398764.png)
![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

